molecular formula C11H8ClN5 B14764230 2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14764230
M. Wt: 245.67 g/mol
InChI Key: QUTCUYFTHSABMB-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with a chloro and a methyl substituent, as well as a pyrimidin-5-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine with a suitable pyrrole derivative under specific conditions. For example, heating the reactants in the presence of a base such as sodium methoxide in butanol can lead to the formation of the desired pyrrolopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.

    Oxidizing Agents: Agents such as m-chloroperbenzoic acid can be used for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups, along with the pyrimidin-5-yl substituent, makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

2-chloro-7-methyl-4-pyrimidin-5-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H8ClN5/c1-17-3-2-8-9(7-4-13-6-14-5-7)15-11(12)16-10(8)17/h2-6H,1H3

InChI Key

QUTCUYFTHSABMB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(N=C(N=C21)Cl)C3=CN=CN=C3

Origin of Product

United States

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